(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide typically involves starting from chiral precursors or through stereoselective reactions. One common method involves the use of trans-4-hydroxy-L-proline as a starting material, which undergoes a series of reactions including protection, functional group transformations, and deprotection steps to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like thionyl chloride. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce various alcohol derivatives.
Scientific Research Applications
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may stabilize protein structures by inducing conformational changes that enhance protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide include:
- (2S,4R)-1-Boc-2-cyano-4-hydroxypyrrolidine
- (2S,4R)-4-hydroxyproline derivatives
- (2S,4R)-4-fluoroglutamine
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various scientific fields.
Properties
Molecular Formula |
C5H11N3O2 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxypyrrolidine-2-carbohydrazide |
InChI |
InChI=1S/C5H11N3O2/c6-8-5(10)4-1-3(9)2-7-4/h3-4,7,9H,1-2,6H2,(H,8,10)/t3-,4+/m1/s1 |
InChI Key |
DQPBFVWXINZXKL-DMTCNVIQSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)NN)O |
Canonical SMILES |
C1C(CNC1C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.